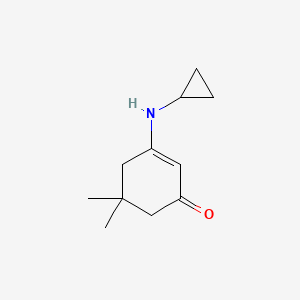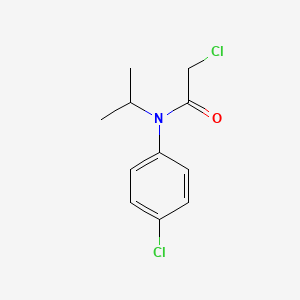
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one is a chemical compound with the molecular formula C11H9BrN2O. It features a unique structure that includes a bromine atom and a pyridazinone ring system, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the Indeno Ring System: This step involves the cyclization of appropriate precursors to form the indeno ring.
Bromination: Introduction of the bromine atom into the indeno ring system.
Formation of the Pyridazinone Ring: This step involves the cyclization and formation of the pyridazinone ring, often through the use of hydrazine derivatives.
Chemical Reactions Analysis
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one include other indeno-pyridazinone derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring systems. The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.
Some similar compounds include:
- 2,4,4a,5-Tetrahydro-3H-indeno(1,2-c)pyridazin-3-one
- 2,4,4a,5-Tetrahydro-7-chloro-3H-indeno(1,2-c)pyridazin-3-one
- 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one
Properties
IUPAC Name |
7-bromo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4,7H,3,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQPFZZZTNSYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988823 |
Source


|
| Record name | 7-Bromo-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-75-8 |
Source


|
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,4,4a,5-tetrahydro-7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)





![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)







